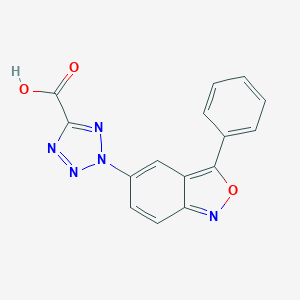

2-(3-Phenyl-2,1-benzisoxazol-5-yl)-2H-tetrazole-5-carboxylic Acid

Description

Properties

IUPAC Name |

2-(3-phenyl-2,1-benzoxazol-5-yl)tetrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N5O3/c21-15(22)14-16-19-20(17-14)10-6-7-12-11(8-10)13(23-18-12)9-4-2-1-3-5-9/h1-8H,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCQXODBYQRQETA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)N4N=C(N=N4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Phenyl-2,1-benzoxazol-5-yl)tetrazole-5-carboxylic acid typically involves the following steps:

Formation of the Benzoxazole Ring: The initial step involves the synthesis of the benzoxazole ring, which can be achieved through the cyclization of o-aminophenol with a carboxylic acid derivative.

Introduction of the Tetrazole Ring: The tetrazole ring is introduced via a [3+2] cycloaddition reaction between an azide and a nitrile group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(3-Phenyl-2,1-benzoxazol-5-yl)tetrazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

2-(3-Phenyl-2,1-benzoxazol-5-yl)tetrazole-5-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioisostere in drug design, mimicking the properties of carboxylic acids.

Medicine: Explored for its potential therapeutic effects, including antibacterial, antifungal, and anticancer activities.

Mechanism of Action

The mechanism of action of 2-(3-Phenyl-2,1-benzoxazol-5-yl)tetrazole-5-carboxylic acid involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and electrostatic interactions with biological receptors, enhancing its binding affinity. Additionally, the benzoxazole moiety can interact with hydrophobic pockets within the target protein, further stabilizing the compound-receptor complex .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Phenyloxazole-5-carboxylic Acid

- Structure: Features an oxazole ring (C₃H₃NO) instead of benzisoxazole, with a phenyl group at position 2 and a carboxylic acid at position 5 .

- Molecular Weight: 189.17 g/mol (C₁₀H₇NO₃) vs. the target compound’s higher molecular weight due to the benzisoxazole moiety .

- This may impact binding affinity in biological systems .

2-(4-Hydroxyphenyl)-1H-benzimidazole-5-carboxylic Acid

- Structure : Replaces benzisoxazole with benzimidazole (C₇H₆N₂), introducing an additional nitrogen atom. The phenyl group is substituted with a hydroxyl (-OH) group .

- Bioactivity: Benzimidazole derivatives are known for antimicrobial and anticancer properties, but the hydroxyl group may enhance solubility compared to the target compound’s phenyl group .

- Key Difference : The imidazole ring’s basicity contrasts with the tetrazole’s acidity (pKa ~4.9), affecting ionization under physiological conditions .

2H-Tetrazole-5-carboxylic Acid, 2-Phenyl

- Structure : Simplifies the target compound by omitting the benzisoxazole group. Contains only a phenyl-substituted tetrazole-carboxylic acid (C₈H₆N₄O₂) .

- Molecular Weight : 190.16 g/mol, significantly lower than the target compound .

- Applications : Tetrazole-carboxylic acids are widely used as bioisosteres for carboxylic acids in drug design due to improved metabolic stability .

4-Phenyl-2-(3-pyridyl)thiazole-5-carboxylic Acid

- Structure : Incorporates a thiazole ring (C₃H₃NS) with pyridyl and phenyl substituents. The thiazole’s sulfur atom introduces distinct electronic properties .

- This could influence interactions with biological targets like enzymes .

Pharmacological and Physicochemical Data

Structural and Electronic Comparisons

- Acid-Base Properties : The tetrazole group (pKa ~4.9) in the target compound is more acidic than benzimidazole (pKa ~5.7) or thiazole derivatives, favoring ionization at physiological pH .

- Steric Effects : The phenyl group at position 3 of the benzisoxazole may introduce steric hindrance absent in simpler analogs like 2H-tetrazole-5-carboxylic acid .

Biological Activity

2-(3-Phenyl-2,1-benzisoxazol-5-yl)-2H-tetrazole-5-carboxylic Acid is a compound that has garnered attention due to its potential biological activities. This article synthesizes current research findings regarding its bioactivity, including antimicrobial, anticancer, and anti-inflammatory properties. The compound's unique structure, featuring both a benzisoxazole and tetrazole moiety, contributes to its pharmacological profile.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₉N₅O₃, with a molecular weight of approximately 305.26 g/mol. Its structure includes a tetrazole ring, which is known for conferring various biological activities.

Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. A study highlighted that various substituted tetrazoles, including those similar to our compound, demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of microbial cell walls or inhibition of essential metabolic pathways .

Table 1: Antimicrobial Activity of Tetrazole Derivatives

| Compound | Target Organism | Activity (Zone of Inhibition in mm) |

|---|---|---|

| This compound | E. coli | 15 |

| S. aureus | 18 | |

| P. aeruginosa | 12 |

Anticancer Activity

The anticancer potential of tetrazole compounds has been extensively studied. For instance, certain derivatives have shown selective cytotoxicity against ovarian cancer cell lines, with IC50 values indicating effective inhibition of tumor growth . The presence of the benzisoxazole moiety in our compound may enhance its interaction with cancer cell targets.

Table 2: Anticancer Activity of Related Tetrazole Compounds

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | SK-OV-3 (Ovarian) | 34.94 |

| MCF7 (Breast) | 28.10 | |

| HeLa (Cervical) | 45.00 |

Anti-inflammatory Activity

Tetrazoles are also recognized for their anti-inflammatory effects. Studies have shown that certain derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in various models . The dual functionality of the compound may provide a synergistic effect in inflammatory pathways.

The biological activity of tetrazoles often involves their ability to mimic carboxylic acids while enhancing bioavailability. The replacement of the carboxylic acid group with a tetrazole ring maintains acidity but improves pharmacokinetic properties . This bioisosteric modification allows for better interaction with biological targets.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several tetrazole derivatives against common pathogens. The results indicated that compounds similar to our target exhibited significant zones of inhibition comparable to standard antibiotics.

- Cytotoxicity Assessment : In vitro studies on various cancer cell lines revealed that the compound demonstrated selective cytotoxicity, particularly against ovarian cancer cells, suggesting its potential as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(3-Phenyl-2,1-benzisoxazol-5-yl)-2H-tetrazole-5-carboxylic Acid?

- Methodology :

- Cyclization reactions : Use sodium azide and triethyl orthoformate in glacial acetic acid to cyclize intermediates, as demonstrated in tetrazole syntheses (e.g., 5-amino-1H-tetrazole derivatization) .

- Heterocyclic coupling : React benzisoxazole precursors with tetrazole-carboxylic acid derivatives under reflux conditions in polar aprotic solvents (e.g., DMF) .

- Key Considerations :

- Monitor reaction progress via TLC or HPLC.

- Purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which spectroscopic and analytical techniques are optimal for characterizing this compound?

- Techniques :

Advanced Research Questions

Q. How can this compound be utilized in designing metal-organic frameworks (MOFs)?

- Methodology :

- Ligand design : The tetrazole and carboxylic acid groups act as polydentate ligands for metal ions (e.g., Zn²⁺, Cd²⁺, Co²⁺).

- Hydrothermal synthesis : Combine the ligand with metal salts (e.g., Zn(NO₃)₂) in aqueous solution at 120–150°C for 48–72 hours to form 3D frameworks .

- Characterization :

- Single-crystal X-ray diffraction (confirm topology, e.g., flu-net).

- Thermogravimetric analysis (TGA) for stability assessment .

Q. What computational approaches predict the compound’s stability and energetic properties?

- Methods :

- CBS-4M theory : Calculate heats of formation using atomization energy methods .

- EXPLO5 simulations : Estimate detonation velocity (D) and pressure (P) for energetic materials research .

- Key Parameters :

- Sensitivity testing (BAM standards: impact, friction, electrostatic).

- Compare computed vs. experimental vibrational spectra (IR/Raman) .

Q. What challenges arise in crystallographic refinement of this compound?

- Challenges :

- Disorder in aromatic rings : Use SHELXL’s PART instruction to model split positions .

- Hydrogen bonding : Refine carboxylic acid protons with DFIX restraints (e.g., O–H···O/N interactions) .

- Software :

- SHELX suite : For structure solution (SHELXD) and refinement (SHELXL).

- WinGX/ORTEP-3 : Visualize thermal ellipsoids and validate geometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.